molecular formula C17H10F2N2O2S B2985923 2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291857-40-3

2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2985923
CAS No.: 1291857-40-3
M. Wt: 344.34
InChI Key: JINAFVGBFSARRL-UHFFFAOYSA-N
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Description

2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced at various positions, potentially altering its pharmacological properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives depending on the site of reduction.

    Substitution: Substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives.

Scientific Research Applications

2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways, viral replication, or cancer cell proliferation. The compound’s effects are mediated through the modulation of these targets, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Quinazoline Derivatives: Structurally related and used in similar therapeutic areas, such as anticancer agents (e.g., gefitinib, erlotinib).

Uniqueness

2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 3,5-difluorobenzyl group, which can enhance its biological activity and selectivity compared to other benzofuro[3,2-d]pyrimidine derivatives .

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methylsulfanyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O2S/c18-10-5-9(6-11(19)7-10)8-24-17-20-14-12-3-1-2-4-13(12)23-15(14)16(22)21-17/h1-7H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINAFVGBFSARRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)SCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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